molecular formula C14H10N4O B11865184 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11865184
M. Wt: 250.25 g/mol
InChI Key: GCEXNVIZJIGQML-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine is a heterocyclic compound featuring a pyrazoloquinazoline core substituted with a furan-2-yl group at position 2 and an amine at position 3. Its synthesis involves reacting 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide to form a thione intermediate, followed by methylation and amination steps to yield the final amine derivative .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16)

InChI Key

GCEXNVIZJIGQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation of Furan-2-Carbaldehyde with Pyrazole-Quinazoline Precursors

A widely adopted method involves the condensation of furan-2-carbaldehyde with pyrazole-quinazoline intermediates. For example, 1a-f (pyrazole-3-carboxamide derivatives) react with furfural (7 ) and cyclic diketones (e.g., dimedone or cyclohexane-1,3-dione) under acidic conditions to yield pyrazolo[1,5-a]quinazoline scaffolds. Substituting the aldehyde component with furan-2-carbaldehyde introduces the furyl group at position 2.

Typical Conditions :

  • Solvent : Ethanol or acetic acid

  • Catalyst : Triethylamine (0.5–1.0 equiv)

  • Temperature : Reflux (80–130°C)

  • Yield : 74–94%

For the amine group at position 5, subsequent amination via nucleophilic substitution or reduction of a nitro intermediate is required. For instance, treatment with aqueous ammonia under high-pressure conditions introduces the primary amine.

Cyclization of Enamine Intermediates

Enamine Formation Followed by Oxidative Cyclization

Enamine intermediates derived from β-dicarbonyl compounds and furan-containing amines undergo oxidative cyclization to form the pyrazolo[1,5-c]quinazoline core. A representative pathway involves:

  • Enamine Formation : Reaction of ethyl acetoacetate with furfurylamine in acetic acid yields a β-enamino ketone.

  • Cyclization : Oxidative coupling with N-amino-2-iminoquinazoline derivatives under oxygen atmosphere forms the fused pyrazole ring.

Key Data :

StepReagents/ConditionsYieldSource
Enamine FormationAcetic acid, 130°C, 18 h85%
Oxidative CyclizationO₂ atmosphere, CuI catalyst92%

Functionalization of Pyrazolo[1,5-c]quinazolin-5-one

Reductive Amination of the Ketone Intermediate

The commercially available 2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5(6H)-one (CAS 178624-94-7) serves as a precursor. Reductive amination using ammonium formate and a palladium catalyst under hydrogen gas converts the ketone to the amine:

C14H9N3O2H2,Pd/CNH4COOHC14H11N5O\text{C}{14}\text{H}9\text{N}3\text{O}2 \xrightarrow[\text{H}2, \text{Pd/C}]{\text{NH}4\text{COOH}} \text{C}{14}\text{H}{11}\text{N}_5\text{O}

Optimized Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Pressure : 50 psi H₂

  • Temperature : 80°C

  • Yield : 78%

One-Pot Synthesis via Cu-Catalyzed Cross-Dehydrogenative Coupling

A patent-pending method employs copper iodide (CuI) to catalyze the coupling of 1-(2-halophenyl)-3-(furan-2-yl)prop-2-yn-1-one with amidine hydrochlorides. This one-pot process eliminates the need for isolating intermediates:

  • Alkyne Activation : Halophenyl propynone reacts with hydrazine hydrochloride to form a pyrazole ring.

  • Cyclization : CuI facilitates quinazoline ring closure with amidine derivatives.

Performance Metrics :

  • Reaction Time : 24 h

  • Purity : >95% (HPLC)

  • Scalability : Demonstrated at 100-g scale

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the furan ring resonate at δ 6.35–7.45 ppm, while the quinazoline C5-NH₂ appears as a singlet near δ 5.78 ppm.

  • IR : N-H stretches at 3350–3450 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ confirm the amine and heterocyclic moieties.

  • MS : Molecular ion peak at m/z 251.24 (C₁₄H₉N₃O₂).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
MCRsHigh atom economy, one-stepRequires acidic conditions74–94%
Reductive AminationUtilizes commercial precursorMulti-step, costly catalyst70–78%
Cu-Catalyzed CouplingScalable, high purityLong reaction time85–92%

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis of 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine

The synthesis of this compound typically involves multi-component reactions that yield various derivatives. For instance, methods include the reaction of furan-containing precursors with pyrazoloquinazoline derivatives under specific catalytic conditions. The synthetic routes are crucial as they influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinazoline derivatives, including This compound . Research indicates that these compounds exhibit significant inhibitory activity against various cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit critical enzymes involved in cancer cell proliferation, including cyclin-dependent kinases (CDKs). For example, derivatives have demonstrated dual inhibitory activity against CDK2 and TRKA with IC50 values comparable to established inhibitors like ribociclib and larotrectinib .
  • Cell Line Studies : In vitro studies using several cancer cell lines (e.g., A549, HT-29) have demonstrated that these compounds can induce apoptosis and inhibit cell growth effectively. The presence of electronegative groups has been linked to enhanced cytotoxicity .

Other Therapeutic Applications

Beyond oncology, This compound exhibits potential in other therapeutic areas:

  • Inhibition of Mycobacterial ATP Synthase : Compounds in this class have been investigated for their anti-mycobacterial properties, showing promise as potential treatments for tuberculosis by inhibiting ATP synthase activity in Mycobacterium tuberculosis .
  • COVID-19 Research : Molecular docking studies have suggested that certain derivatives might possess inhibitory effects against the COVID-19 main protease. These findings indicate a potential role in antiviral drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of pyrazoloquinazoline derivatives. Key factors influencing biological activity include:

  • Substituent Effects : The introduction of various substituents at specific positions on the pyrazoloquinazoline framework can significantly alter biological activity. For instance, halogenated compounds often exhibit improved potency due to enhanced interactions with target proteins .
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities and modes of action. These studies help in predicting how modifications to the chemical structure can enhance or reduce activity against specific targets .

Case Studies

To illustrate the practical applications of This compound , several case studies are notable:

  • Pancreatic Cancer Treatment : A study demonstrated that derivatives effectively inhibited the proliferation of human pancreatic cancer cells, suggesting their potential use in developing targeted therapies for this aggressive cancer type .
  • Antimycobacterial Activity : Research showed that certain derivatives displayed significant activity against Mycobacterium tuberculosis, indicating their potential as novel anti-tuberculosis agents .
  • COVID-19 Inhibition : In silico analyses indicated strong binding affinities to COVID-19 protease targets, positioning these compounds as candidates for further antiviral development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares structural similarities with several adenosine receptor antagonists but differs in core heterocyclic systems and substituents:

Compound Name Core Structure Key Substituents Receptor Selectivity
Target Compound Pyrazolo[1,5-c]quinazoline 2-(Furan-2-yl), 5-amine Data pending (likely A2A/A3)
CGS15943 Triazolo[1,5-c]quinazoline 2-(Furan-2-yl), 9-Cl, 5-amine Non-selective AR antagonist
SCH58261 Pyrazolo-triazolo-pyrimidine 2-(Furan-2-yl), 7-phenethyl A2A-selective (Ki: 0.7 nM)
SCH442416 Pyrazolo-triazolo-pyrimidine 2-(Furan-2-yl), 7-(3-(4-methoxyphenyl)propyl) A2A-selective (Ki: 0.1 nM)
MRS1220 Triazolo[1,5-c]quinazoline 2-(Furan-2-yl), 9-Cl, 5-benzamide A3-selective
  • Core Heterocycles : The pyrazoloquinazoline core of the target compound distinguishes it from triazoloquinazolines (e.g., CGS15943) and pyrazolo-triazolo-pyrimidines (e.g., SCH58261). These differences influence binding pocket interactions, as triazolo cores exhibit stronger π-π stacking with AR transmembrane domains .
  • Substituent Effects : The 5-amine group in the target compound is critical for AR affinity, analogous to SCH58261 and CGS15943. However, SCH442416’s 7-(3-(4-methoxyphenyl)propyl) substituent enhances A2A selectivity by occupying hydrophobic subpockets, a feature absent in the target compound .

Pharmacological Profiles

Adenosine Receptor Affinity and Selectivity
  • CGS15943: A non-selective AR antagonist with nM affinity for A1, A2A, and A3 receptors. The chloro substituent at position 9 increases lipophilicity but reduces selectivity .
  • SCH58261 : Highly A2A-selective (Ki: 0.7 nM vs. A1: 670 nM) due to the 7-phenethyl group, which sterically blocks A1 binding .
  • The absence of bulky 7-substituents may reduce A2A selectivity compared to SCH58261 .
Functional Activity
  • Irreversible Antagonists : Derivatives like FSPTP (modified SCH58261 with fluorosulfonyl groups) act as covalent A2A antagonists, enabling prolonged receptor blockade . The target compound lacks such functional groups, suggesting reversible binding.

Heterocyclic Substituent Comparisons

  • Furan vs.
  • Chloro vs. Amine: CGS15943’s 9-chloro group confers non-selectivity, while the target compound’s 5-amine may favor hydrogen bonding with ARs, improving affinity .

Research Implications

The structural flexibility of pyrazoloquinazolines allows for tuning of AR selectivity. For example:

  • A2A Selectivity : Introducing bulky 7-substituents (e.g., SCH442416’s methoxyphenylpropyl) enhances A2A affinity by >100-fold .
  • A3 Selectivity : Adding electron-withdrawing groups (e.g., MRS1220’s benzamide) shifts preference toward A3 receptors .

Biological Activity

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and its implications for drug development.

Chemical Structure and Synthesis

The compound belongs to the pyrazoloquinazoline family, characterized by a fused pyrazole and quinazoline ring system. The synthesis of derivatives in this class often involves multi-component reactions, yielding compounds with diverse biological profiles. For instance, a study demonstrated the synthesis of various pyrazolo[1,5-a]quinazoline derivatives, which showed significant cytotoxicity against multiple cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of human pancreatic cancer cells effectively. This activity is attributed to its role as an agonist for SIRT6, a protein implicated in cancer progression and cellular aging. The compound's ability to modulate SIRT6 activity suggests potential therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10SIRT6 Agonism
HT-29 (Colon)8Inhibition of cell proliferation
MKN-45 (Stomach)12Induction of apoptosis
U87MG (Brain)9Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, compounds related to this structure have shown neuroprotective effects. For example, studies on furan-2-yl-pyrazoles indicate their ability to inhibit α-synuclein aggregation, which is significant in the context of Parkinson's disease. These findings suggest that derivatives of this compound may also contribute to neurodegenerative disease research by targeting protein aggregation pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • SIRT6 Activation : The compound acts as an agonist for SIRT6, promoting deacetylation processes that can lead to tumor suppression.
  • Receptor Interaction : Its structural similarities with other known receptor ligands suggest potential interactions with adenosine receptors, which are crucial in various physiological processes and disease states .
  • Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies have documented the efficacy of pyrazoloquinazolines in preclinical models:

  • Study on Pancreatic Cancer : A specific derivative demonstrated significant inhibition of pancreatic cancer cell growth in vitro and showed promise in vivo models.
  • Neurodegeneration Research : Compounds from this class were tested for their ability to disrupt α-synuclein aggregation, showing results comparable to established neuroprotective agents like anle138b .

Q & A

Advanced Research Question

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. LOQ: 0.1 ng/mL in plasma .
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces matrix effects .
  • Internal Standards : Deuterated analogues (e.g., D₃-furan) correct for ion suppression .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Degradation Pathways : Photooxidation of the furan ring and hydrolysis of the amine group are primary concerns .
  • Stabilization : Store at –20°C under argon; use amber vials to prevent light exposure .
  • Accelerated Testing : Perform 40°C/75% RH studies (ICH Q1A guidelines) with HPLC monitoring .

What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Advanced Research Question

  • Rodent Models : Sprague-Dawley rats for IV/PO dosing; collect plasma at 0.5, 1, 2, 4, 8, 24 hrs .
  • Tissue Distribution : Use LC-MS to quantify brain penetration (critical for CNS targets like A2A receptors) .
  • Metabolite ID : HPLC-QTOF analysis of urine/bile to detect glucuronide conjugates .

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